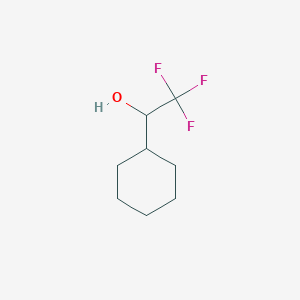

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol

Description

BenchChem offers high-quality 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7,12H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWKMZMIJJTUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107018-38-2 | |

| Record name | α-(Trifluoromethyl)cyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107018-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Strategic Application of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol (CAS 107018-38-2) in Medicinal Chemistry and Organic Synthesis

Executive Summary

In contemporary drug discovery and advanced organic synthesis, the strategic incorporation of fluorine atoms is a proven methodology for modulating the physicochemical and pharmacokinetic profiles of small molecules. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol (CAS 107018-38-2) serves as a highly versatile, fluorinated building block[1]. By featuring a bulky, lipophilic cyclohexane ring adjacent to a strongly electron-withdrawing trifluoromethyl (-CF3) carbinol group, this compound offers a unique structural motif. This technical guide explores the physicochemical properties, self-validating synthetic protocols, and mechanistic rationale for utilizing this scaffold in modern drug development.

Physicochemical Profiling & Molecular Dynamics

The utility of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol stems directly from its distinct physicochemical properties. The introduction of the -CF3 group fundamentally alters the electron distribution of the adjacent secondary alcohol.

Causality of the CF3 Group: The extreme electronegativity of the three fluorine atoms exerts a strong inductive pull (-I effect) on the adjacent carbon, polarizing the C-O bond. This significantly lowers the pKa of the hydroxyl group (typically from ~16 in standard aliphatic alcohols to ~11-12 in CF3-carbinols). Consequently, the hydroxyl group becomes a vastly superior hydrogen-bond donor, which can critically enhance binding affinity to target proteins (e.g., kinases or GPCRs) without increasing the overall topological polar surface area (TPSA) beyond acceptable limits for membrane permeability.

Table 1: Quantitative Physicochemical Properties

Data aggregated from authoritative databases including and vendor specifications[2],[3].

| Property | Value | Source / Significance |

| Chemical Name | 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | IUPAC Standard[2] |

| CAS Number | 107018-38-2 | Registry Identifier[2] |

| Molecular Formula | C8H13F3O | Elemental composition[2] |

| Molecular Weight | 182.18 g/mol | Optimal for fragment-based design[2] |

| XLogP3 | 3.1 | Indicates high lipophilicity/permeability[2] |

| TPSA | 20.2 Ų | Favorable for blood-brain barrier penetration[2] |

| Physical State | Liquid | Requires specific handling in synthesis[3] |

| Standard Purity | ≥ 95% | Suitable for downstream synthesis[3] |

Synthetic Methodologies: Nucleophilic Trifluoromethylation

The most robust method for synthesizing 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol relies on the nucleophilic addition of the trifluoromethyl anion to cyclohexanecarboxaldehyde. Because the naked CF3 anion is highly unstable and rapidly decomposes into difluorocarbene and fluoride, the Ruppert-Prakash reagent (TMSCF3) is utilized as a stable, liquid precursor.

Workflow Visualization

Figure 1: Step-by-step synthetic workflow for nucleophilic trifluoromethylation.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure high yield and prevent reagent degradation.

-

System Preparation (Moisture Exclusion):

-

Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add cyclohexanecarboxaldehyde (1.0 eq) and anhydrous THF.

-

Causality: TMSCF3 is highly sensitive to moisture. Trace water will prematurely hydrolyze the reagent, quenching the active species and drastically reducing the yield.

-

-

Reagent Addition & Thermal Control:

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly inject TMSCF3 (1.2 eq).

-

Causality: The nucleophilic addition is highly exothermic. Maintaining 0 °C prevents thermal runaway and suppresses the alpha-elimination of the CF3 anion into difluorocarbene.

-

-

Catalytic Initiation:

-

Action: Add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 0.05 eq) dropwise.

-

Causality: The fluoride ion attacks the silicon atom of TMSCF3, forming a pentacoordinate silicate intermediate that selectively transfers the CF3 group to the electrophilic carbonyl carbon.

-

-

Self-Validation Checkpoint (19F NMR Monitoring):

-

Action: Take a crude aliquot and run a rapid 19F NMR.

-

Validation: The reaction is complete when the distinct TMSCF3 peak at -67 ppm completely disappears, replaced entirely by the product's silyl ether CF3 signal at approximately -77 ppm. This non-destructive validation prevents premature workup.

-

-

Deprotection & Workup:

-

Action: Add 1M HCl or excess TBAF at room temperature to cleave the silyl ether. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography to isolate the liquid product[3].

-

Applications in Drug Discovery: The CF3-Carbinol Bioisostere

In medicinal chemistry, the 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol scaffold is frequently deployed during the "scaffold hopping" or lead optimization phases to rescue drug candidates suffering from poor pharmacokinetic (PK) profiles[1].

Pharmacological Logic Visualization

Figure 2: Logical progression of utilizing a CF3-carbinol scaffold in drug design.

Mechanistic Rationale for Implementation:

-

Metabolic Shielding: Standard secondary alcohols and unbranched alkyl chains are prime targets for Cytochrome P450 (CYP) mediated oxidation, leading to rapid clearance. The robust C-F bonds (bond energy ~480 kJ/mol) are highly resistant to oxidative cleavage. Placing the CF3 group adjacent to the carbinol sterically and electronically shields the site from enzymatic degradation.

-

Lipophilicity Tuning: With an XLogP3 of 3.1[2], this scaffold provides an optimal balance of lipophilicity. The cyclohexane ring anchors the molecule into deep hydrophobic pockets of the target receptor, while the CF3 group enhances overall membrane permeability without violating Lipinski's Rule of Five.

Safety, Handling, and Hazard Mitigation

While an invaluable building block, 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol must be handled with strict adherence to chemical safety protocols due to its localized toxicity profile[2],[3].

-

GHS Hazard Statements:

-

Mitigation Strategy: All synthetic manipulations must be performed inside a certified chemical fume hood to mitigate inhalation risks (H335). Operators must utilize standard PPE, including nitrile gloves and splash-proof safety goggles, to prevent dermal and ocular exposure (H315, H319)[2],[3]. Store the liquid compound at room temperature in a tightly sealed container[3].

References

-

National Center for Biotechnology Information (PubChem). "1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | C8H13F3O | CID 10943092 - PubChem." PubChem Database. Accessed March 2, 2026. URL:[Link]

Sources

Technical Guide: Chemical Structure & Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethanol

The following technical guide details the chemical structure, synthesis, and medicinal utility of 1-Cyclohexyl-2,2,2-trifluoroethanol.

Executive Summary & Core Identity

1-Cyclohexyl-2,2,2-trifluoroethanol (CAS: 107018-38-2) is a critical fluorinated building block in modern drug discovery. It serves as a metabolically stable, lipophilic scaffold used to modulate the physicochemical properties of small molecule inhibitors, notably in the development of JAK1 and IDO (Indoleamine 2,3-dioxygenase) inhibitors.

The presence of the trifluoromethyl (-CF₃) group adjacent to the hydroxyl center significantly alters the electronic environment, increasing the acidity of the alcohol (lowering pKₐ) relative to its non-fluorinated analog, cyclohexylethanol, while enhancing lipophilicity and metabolic resistance against oxidation.

Physicochemical Profile

| Property | Value | Technical Note |

| CAS Number | 107018-38-2 | Primary identifier.[1][2] |

| IUPAC Name | 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | |

| Molecular Formula | C₈H₁₃F₃O | |

| Molecular Weight | 182.18 g/mol | |

| XLogP3 | ~3.1 | Highly lipophilic due to cyclohexyl + CF₃. |

| H-Bond Donors | 1 | The -OH group is a strong donor (enhanced by CF₃). |

| Chirality | Yes (C1) | Exists as (R)- and (S)-enantiomers. |

| Appearance | Colorless Liquid |

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a central chiral carbon (C1) bonded to four distinct groups:

-

Cyclohexyl Ring: Provides significant steric bulk and lipophilicity (hydrophobic binding).

-

Trifluoromethyl Group (-CF₃): Acts as a powerful electron-withdrawing group (EWG). Through negative inductive effects (-I), it pulls electron density away from the C1-O bond.

-

Hydroxyl Group (-OH): The acidity of this proton is increased by the adjacent CF₃ group. While typical aliphatic alcohols have a pKₐ ~16, α-trifluoromethyl alcohols often exhibit pKₐ values in the range of 12–13.

-

Hydrogen Atom: Completes the valency.

Stereochemistry

The C1 position is a stereogenic center. In medicinal chemistry applications, controlling this stereochemistry is vital, as the binding pockets of targets like JAK1 are often stereospecific.

-

Enantiomers: (1R)-1-Cyclohexyl-2,2,2-trifluoroethanol and (1S)-1-Cyclohexyl-2,2,2-trifluoroethanol.

-

Resolution: Often achieved via enzymatic kinetic resolution (lipases) or asymmetric synthesis using chiral catalysts (e.g., CBS reduction of the corresponding ketone).

Experimental Protocols: Synthesis & Characterization

Method A: Nucleophilic Trifluoromethylation (Lab Scale)

This is the preferred method for laboratory-scale synthesis due to mild conditions and high functional group tolerance. It utilizes the Ruppert-Prakash reagent (TMS-CF₃) to transfer a nucleophilic "CF₃⁻" equivalent to cyclohexanecarboxaldehyde.

Reaction Logic

The reaction is initiated by a fluoride source (TBAF or CsF).[3] The fluoride attacks the silicon of TMS-CF₃, generating a pentacoordinate silicon species that releases the reactive CF₃ nucleophile. This attacks the aldehyde carbonyl, forming a silyl ether intermediate, which is subsequently hydrolyzed to the alcohol.

Protocol Steps

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

-

Reagents: Add Cyclohexanecarboxaldehyde (1.0 equiv, e.g., 300 mg) and anhydrous Tetrahydrofuran (THF) (20 vol, e.g., 6 mL).

-

Initiation: Cool to 0°C. Add (Trifluoromethyl)trimethylsilane (TMS-CF₃) (1.2 equiv).

-

Catalysis: Add Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1–0.2 equiv) dropwise. Note: Exothermic reaction; control addition rate.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 1–2 hours. Monitor conversion by TLC or GC-MS.[3]

-

Workup: Quench with 1M HCl (aq) to hydrolyze the silyl ether. Stir vigorously for 30 mins. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Figure 1: Nucleophilic trifluoromethylation pathway using Ruppert-Prakash reagent.

Method B: Catalytic Hydrogenation (Industrial Scale)

For larger scales, reducing the corresponding ketone (1-cyclohexyl-2,2,2-trifluoroethanone) is more atom-economical.

-

Substrate: 1-Cyclohexyl-2,2,2-trifluoroethanone (CAS 6302-04-1).[4]

-

Catalyst: Raney Nickel or Pd/C.

-

Conditions: H₂ (gas, 5–10 bar), MeOH or EtOH solvent, RT to 50°C.

-

Note: This method produces a racemic mixture.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In drug design, the 1-cyclohexyl-2,2,2-trifluoroethyl moiety is often used to replace unstable alkyl groups.

-

Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol). Replacing a C-H bond with C-F (or a methyl group with CF₃) blocks metabolic oxidation by Cytochrome P450 enzymes at that position.

-

Lipophilicity Modulation: The trifluoromethyl group significantly increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformational Locking: The steric bulk of the CF₃ group (similar to an isopropyl group) can restrict bond rotation, locking the molecule into a bioactive conformation.

Case Study: JAK1 Inhibitors

Research into Janus Kinase 1 (JAK1) inhibitors has utilized this scaffold.[5] In compounds targeting the ATP-binding pocket or allosteric sites, the cyclohexyl ring fills hydrophobic pockets (e.g., the P-loop or solvent-exposed regions), while the hydroxyl group can engage in H-bonding with backbone residues (e.g., Glu or Leu in the hinge region). The CF₃ group modulates the acidity of this OH, potentially strengthening the H-bond interaction.

References

-

Kyowa Hakko Kirin Co., Ltd. (2011). Kynurenine Production Inhibitor. European Patent EP 2374802 A1. Link

-

Incyte Corporation. (2020). Novel compounds for inhibition of Janus Kinase 1. WO Patent 2020240586A1. Link

-

PubChem. (n.d.).[1][4] 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol (Compound Summary). National Library of Medicine. Link

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. (Foundational reference for Ruppert-Prakash chemistry).

-

Rhône-Poulenc. (1987). Process for the synthesis of 2,2,2-trifluoroethanol. US Patent 4,658,070. Link

Sources

- 1. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | C8H13F3O | CID 10943092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACCELA - Product List [interchim.com]

- 3. benchchem.com [benchchem.com]

- 4. 1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Compounds For Inhibition Of Janus Kinase 1 [quickcompany.in]

A Technical Guide to the Biological Activity and Drug Design Principles of Cyclohexyl-Substituted Trifluoroethanols

Abstract

The strategic incorporation of fluorinated motifs and alicyclic scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group and the cyclohexyl ring, in particular, offer a powerful combination of physicochemical and metabolic properties that can be leveraged to optimize drug candidates. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of molecules containing the cyclohexyl-substituted trifluoroethanol motif. We will dissect the underlying principles that make this combination attractive for drug design, detailing its impact on target engagement, metabolic stability, and overall pharmacological profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply the unique advantages of this structural class in their discovery programs.

The Strategic Role of Fluorine and Alicyclic Scaffolds in Modern Drug Discovery

The design of a successful therapeutic agent is a multifactorial challenge, balancing potency, selectivity, and pharmacokinetic properties. The deliberate introduction of specific chemical groups is a primary strategy to modulate these factors.

The Trifluoromethyl Group: Beyond a Simple Bioisostere

The trifluoromethyl (-CF3) group is one of the most utilized lipophilic substituents in drug design.[1] Its influence extends far beyond simply increasing lipophilicity. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the electronic properties of adjacent aromatic rings or functional groups.[1] This electronic modulation can enhance binding affinity to biological targets. Furthermore, the C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, a key strategy for increasing a drug's half-life and reducing metabolic load.[1]

The Cyclohexyl Ring: A Three-Dimensional Tool for Exploring Chemical Space

The cyclohexyl moiety is a versatile building block in drug discovery.[2] Often employed as a three-dimensional, non-planar bioisostere for a phenyl ring, it allows for more extensive exploration of a protein's binding pocket, potentially creating more contact points and enhancing affinity.[2] Replacing a flexible alkyl chain with a rigid cyclohexyl ring reduces the entropic penalty upon binding, which can also lead to improved potency.[2] Its non-aromatic nature also offers a different metabolic profile compared to a phenyl ring, often avoiding aromatic hydroxylation pathways.

The Trifluoroethanol Moiety: A Unique Hydrogen Bond Donor

When combined, the trifluoromethyl group and an adjacent alcohol create a 2,2,2-trifluoroethanol (TFE) moiety. The potent electron-withdrawing nature of the -CF3 group significantly increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor compared to a simple ethanol.[3][4] This enhanced hydrogen bonding capability can be critical for forming stable complexes with biological targets like enzymes and receptors.[4] In biological systems, TFE is known to stabilize secondary structures in peptides and proteins, an effect attributed to its ability to displace water, provide a low dielectric environment, and favor the formation of intramolecular hydrogen bonds.[5]

Synthesis and Physicochemical Properties

The rational design of compounds featuring the cyclohexyl-substituted trifluoroethanol motif requires robust synthetic strategies and a clear understanding of their resulting physicochemical properties.

Synthetic Strategies

Accessing these complex scaffolds can be achieved through multi-step synthetic sequences. A common approach involves the construction of a trifluoromethyl-substituted cyclohexanone, which can then be stereoselectively reduced to the desired alcohol. Methods like the Robinson annulation can be adapted to create the core cyclohexyl ring system from appropriate starting materials.[6]

Below is a generalized workflow for the synthesis of these target molecules.

Caption: Generalized workflow for synthesizing cyclohexyl-substituted trifluoroethanols.

Physicochemical Properties: A Duality of Lipophilicity and Polarity

The incorporation of fluorinated groups, such as the all-cis tetrafluorocyclohexyl motif, has a profound impact on a molecule's properties. While fluorination generally increases lipophilicity (LogP), the creation of significant molecular dipole moments can paradoxically lead to increased aqueous solubility.[7] For instance, replacing a standard cyclohexane with a polarized, fluorinated cyclohexane can lower LogD7.4 values by approximately 1.8 to 2.0 units, a significant shift that can improve a compound's pharmacokinetic profile.[7] This modulation is critical for achieving the right balance between membrane permeability and solubility for optimal drug absorption and distribution.

| Property | Influence of Cyclohexyl Ring | Influence of -CF3 Group | Combined Effect |

| Lipophilicity (LogP/LogD) | Increases lipophilicity | Significantly increases lipophilicity[1] | High, but can be modulated by stereochemistry and polarity[7][8] |

| Solubility | Generally low in aqueous media | Decreases aqueous solubility | Can be improved if fluorination pattern creates a strong dipole moment[7] |

| Metabolic Stability | Susceptible to P450 oxidation | Blocks sites of metabolism[1] | Significantly enhanced metabolic stability[8] |

| Hydrogen Bonding | None | None (Acceptor via F atoms) | Strong H-bond donor from OH group[4] |

| Caption: Table summarizing the physicochemical impact of the core motifs. |

Biological Activity & Mechanism of Action

While there is no single, defined biological target for all compounds bearing this motif, its utility has been demonstrated in several therapeutic areas, primarily in the development of selective enzyme inhibitors and modulators of protein-protein interactions.

Case Study: Hsp90 and Kinase Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that is a key target in cancer therapy. Derivatives of the natural product novobiocin have been developed as Hsp90 C-terminal inhibitors. In the development of simplified analogs, or "noviomimetics," the complex noviose sugar was successfully replaced with ether-linked cyclohexyl derivatives.[9] Further structure-activity relationship (SAR) studies on these cyclohexyl scaffolds led to compounds that retained the ability to modulate mitochondrial bioenergetics, a marker for cytoprotective potential.[9] Similarly, in the development of inhibitors for Proviral Insertion of Moloney Virus (PIM) kinases, a tetra-substituted cyclohexyl diol core was identified as a potent scaffold.[10]

The rationale for the efficacy of the cyclohexyl-trifluoroethanol motif in such targets can be visualized as follows:

Caption: Model of cyclohexyl-trifluoroethanol binding in a protein active site.

Impact on Metabolic Stability and Pharmacokinetics

A primary driver for incorporating fluorinated scaffolds is the enhancement of metabolic stability. The metabolism of phenyl cyclohexane derivatives by organisms like Cunninghamella elegans, a model for human metabolism, shows that increasing the degree of fluorination on the cyclohexyl ring leads to a more stable xenobiotic.[8] Metabolism is often confined to benzylic hydroxylation, and a highly fluorinated ring can significantly reduce the extent of biotransformation.[8] This directly translates to improved pharmacokinetic profiles in vivo, such as longer half-life and reduced clearance.

Experimental Protocols for Evaluation

The characterization of novel cyclohexyl-substituted trifluoroethanols requires a suite of robust in vitro and cell-based assays. The following protocols are provided as self-validating templates.

Protocol: In Vitro Kinase Inhibition Assay (e.g., PIM1)

-

Objective: To determine the IC50 value of a test compound against a specific kinase.

-

Principle: A fluorescence-based assay measuring the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a reduced signal.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in assay buffer.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound solution. Add 10 µL of a solution containing the PIM1 kinase and the fluorescent peptide substrate.

-

Initiation & Incubation: Initiate the reaction by adding 10 µL of an ATP solution (at the Km concentration for the specific kinase). Incubate for 60 minutes at room temperature. Causality: Using ATP at its Km ensures the assay is sensitive to competitive inhibitors.

-

Termination & Reading: Stop the reaction by adding 25 µL of a termination buffer containing EDTA. Read the plate on a fluorescence plate reader.

-

Controls: Include "no enzyme" wells (background), "no inhibitor" wells (100% activity), and a known potent inhibitor as a positive control. Trustworthiness: These controls validate that the observed signal change is due to specific enzyme inhibition.

-

Data Analysis: Convert fluorescence units to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50.

-

Protocol: Cell-Based Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.

-

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm. Calculate cell viability relative to vehicle-treated control cells to determine the GI50 (concentration for 50% growth inhibition).

-

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For complex scaffolds, understanding the contribution of each part of the molecule is key. In many cases, replacing a phenyl ring with a cyclohexyl group can be detrimental to activity, but this is highly context-dependent. For example, in a series of kappa opioid receptor agonists, replacing a substituted phenyl ring with a cyclohexyl group resulted in inactive analogs.[11] Conversely, in taxoid antitumor agents, replacing the C-3' phenyl group with a cyclohexyl group resulted in a compound with strong activity for inhibiting microtubule disassembly, indicating an aromatic group is not an absolute requirement for binding.[12]

This highlights the importance of empirical testing and demonstrates that the cyclohexyl group is not a universal phenyl bioisostere but a tool to be used strategically.

Caption: Key SAR drivers for optimizing compounds based on the cyclohexyl-TFE scaffold.

Conclusion and Future Perspectives

The cyclohexyl-substituted trifluoroethanol motif is a powerful and versatile platform in modern drug discovery. It combines the metabolic resistance and unique electronic properties of the trifluoromethyl group with the three-dimensional scaffolding provided by the cyclohexyl ring. The enhanced hydrogen-bonding capability of the TFE moiety offers a specific handle for potent target engagement. While not a universal solution, the strategic application of this motif has proven effective in modulating challenging targets like kinases and molecular chaperones. Future work should focus on developing more efficient and stereoselective synthetic routes to access diverse libraries of these compounds. Furthermore, a deeper computational and experimental analysis of how fluorination patterns on the cyclohexyl ring affect protein-water networks within binding sites could unlock new avenues for rational drug design.

References

-

Goodman, M.; Listowsky, I.; Masuda, Y.; Boardman, F. Conformational Aspects of Polypeptides. XXX. A Study of the Effect of 2,2,2-Trifluoroethanol on the Helix-Coil Transition of Poly-L-lysine and Copolymers of L-Lysine and L-Leucine. Biochemistry1964 , 3 (10), 1481–1489. [Link]

-

Roccatano, D.; Colombo, G.; Fioroni, M.; Mark, A. E. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proc. Natl. Acad. Sci. U.S.A.2002 , 99 (19), 12179–12184. [Link]

-

Jasanoff, A.; Fersht, A. R. Mechanism of Helix Induction by Trifluoroethanol: A Framework for Extrapolating the Helix-Forming Properties of Peptides from Trifluoroethanol/Water Mixtures Back to Water. Biochemistry1994 , 33 (8), 2129–2135. [Link]

-

ENTREPRENEUR INDIA. Trifluoroethanol- Msds, Process, Patents, Suppliers, Company Profiles, Consultants, Technology, Uses, Study. [Link]

-

Shen, M.; et al. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Med. Chem. Lett.2022 , 13 (9), 1456–1462. [Link]

-

Mollapo, T. A.; et al. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorg. Med. Chem.2020 , 28 (1), 115201. [Link]

-

Carne, A. D.; et al. Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Org. Biomol. Chem.2018 , 16 (8), 1349–1353. [Link]

-

ResearchGate. Trend graph of biological activities of title compounds. [Link]

-

ResearchGate. Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. [Link]

-

Martin, B. R.; et al. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. AAPS PharmSci.2002 , 4 (4), E23. [Link]

-

Ojima, I.; et al. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel). J. Med. Chem.1996 , 39 (20), 3889–3896. [Link]

-

Frankowski, K. J.; et al. Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. RSC Med. Chem.2021 , 12 (7), 1196–1203. [Link]

-

Chen, Y.; et al. Synthesis and Structure-Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases. J. Med. Chem.2020 , 63 (23), 14885–14904. [Link]

-

Glorius, F.; et al. Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. Angew. Chem. Int. Ed.2024 . [Link]

-

Fustero, S.; et al. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Org. Biomol. Chem.2009 , 7 (21), 4443–4449. [Link]

-

Ferreira, R. J.; et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals2025 , 18 (7), 963. [Link]

-

ResearchGate. Synthesis of Novel Lipophilic and/or Fluorophilic Ethers of Perfluoro-tert-butyl Alcohol, Perfluoropinacol and Hexafluoroacetone Hydrate via a Mitsunobu Reaction: Typical Cases of Ideal Product Separation. [Link]

-

ResearchGate. The search for new biologically active substances among derivatives of 3-mercapto-4-amino- 5-cyclohexyl-1,2,4-triazole(4h). [Link]

-

Wang, Y.; et al. Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Front. Pharmacol.2017 , 8, 423. [Link]

-

Al-Suhaimi, K. S.; et al. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules2025 , 30 (8), 1634. [Link]

-

ResearchGate. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

-

Beilstein Journals. Synthesis and application of trifluoroethoxy-substituted phthalocyanines and subphthalocyanines. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. primaryinfo.com [primaryinfo.com]

- 4. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 5. pnas.org [pnas.org]

- 6. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationship of Tetra-Substituted Cyclohexyl Diol Inhibitors of Proviral Insertion of Moloney Virus (PIM) Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Solubility Profile of a Unique Fluorinated Alcohol

An In-depth Technical Guide to the Solubility of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol is a fascinating molecule that combines the non-polar characteristics of a cyclohexyl ring with the unique electronic properties of a trifluoromethyl group and the hydrogen-bonding capability of a hydroxyl group.[1] This trifecta of functional groups suggests a complex and nuanced solubility profile, making it a subject of interest for chemists in various fields, including organic synthesis and drug development. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, understanding the solubility of fluorinated building blocks like 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol is paramount for their effective utilization.

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol in organic solvents. We will delve into the molecular characteristics that govern its solubility, explore predictive models, and present a detailed experimental protocol for its empirical determination.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its intermolecular interactions with the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[3] Let's dissect the structure of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol to anticipate its behavior.

-

The Cyclohexyl Group: This bulky, non-polar aliphatic ring contributes to the molecule's lipophilicity and will favor interactions with non-polar solvents through van der Waals forces.

-

The Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols and water.

-

The Trifluoromethyl Group (-CF3): The highly electronegative fluorine atoms create a strong dipole moment, increasing the molecule's overall polarity. However, the fluorine atoms are poor hydrogen bond acceptors. Fluorinated alcohols as a class are known for their high polarity and strong hydrogen-bonding capabilities.[4]

The interplay of these three distinct functionalities suggests that 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol will exhibit a degree of amphiphilicity, with the potential for solubility in a broad range of solvents.

Caption: Key functional groups of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol.

A Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

To move beyond qualitative predictions, we can employ the Hansen Solubility Parameters (HSP), a more quantitative approach developed by Charles Hansen in 1967.[5][6] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a unique set of these three parameters, which can be viewed as coordinates in a three-dimensional "Hansen space." The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space.[7] A smaller distance implies a higher likelihood of dissolution.

To determine if a solute will dissolve in a solvent, a fourth parameter, the interaction radius (R0) of the solute, is introduced. This defines a "solubility sphere" in Hansen space. If the Hansen parameters of a solvent fall within this sphere, the solute is likely to be soluble. This relationship is often expressed by the Relative Energy Difference (RED):

RED = Ra / R0

-

RED < 1: High likelihood of solubility.

-

RED = 1: Partial solubility.

-

RED > 1: Low likelihood of solubility.

Caption: Visualization of the Hansen Solubility Sphere.

Predicted Solubility Profile in Common Organic Solvents

Based on its molecular structure and the principles of "like dissolves like," we can predict the solubility of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol in various classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to Good | The cyclohexyl group will interact favorably with these solvents. Solubility will depend on the balance with the polar groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Good to Excellent | These solvents can engage in dipole-dipole interactions with the C-F and C-O bonds and may accept a hydrogen bond from the hydroxyl group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent | The hydroxyl group of the solute can both donate and accept hydrogen bonds with these solvents. Fluorinated alcohols are generally soluble in other alcohols.[10] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable way to determine the solubility of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol is through experimental measurement. The isothermal shake-flask method is a widely accepted technique.[11]

Objective: To determine the saturation solubility of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol in a given solvent at a specific temperature.

Materials:

-

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol (purity ≥ 95%)[12]

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Procedure:

-

Preparation: Add an excess amount of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol to a series of vials containing a known volume of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-72 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Quantification: Accurately weigh the filtered aliquot. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated HPLC, GC, or NMR method to determine the concentration of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol.

-

Data Analysis: Calculate the solubility in units such as g/L, mg/mL, or mol/L. Repeat the experiment at least in triplicate to ensure reproducibility.

Caption: Experimental workflow for solubility determination.

Hypothetical Solubility Data Presentation

The following table illustrates how experimentally determined solubility data for 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol at 25 °C could be presented. The values are hypothetical but scientifically plausible based on the predicted profile.

| Solvent | Solvent Class | Solubility (g/L) |

| n-Hexane | Non-Polar | 50 |

| Toluene | Non-Polar | 150 |

| Diethyl Ether | Non-Polar | > 200 (Miscible) |

| Acetone | Polar Aprotic | > 200 (Miscible) |

| Acetonitrile | Polar Aprotic | 180 |

| DMSO | Polar Aprotic | > 200 (Miscible) |

| Methanol | Polar Protic | > 200 (Miscible) |

| Ethanol | Polar Protic | > 200 (Miscible) |

Conclusion: A Versatile Building Block with a Tunable Solubility Profile

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol presents a compelling case study in how diverse functional groups within a single molecule dictate its interactions with its environment. Its predicted and likely high solubility in a wide array of organic solvents, from moderately non-polar to highly polar, underscores its versatility as a building block in organic synthesis and as a potential candidate in drug discovery programs. The principles and experimental protocols outlined in this guide provide a robust framework for researchers to confidently explore and exploit the solubility characteristics of this and other complex fluorinated molecules. A thorough understanding of solubility is not merely an academic exercise; it is a critical prerequisite for successful reaction design, purification, and formulation in the chemical and pharmaceutical sciences.

References

-

Hansen Solubility Parameters (HSP) - Adscientis.

-

Hansen solubility parameter - Wikipedia.

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC.

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences.

-

Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.

-

Hansen Solubility Parameters (HSP) | AgfaLabs - Agfa Corporate.

-

Solubility test for Organic Compounds.

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd.

-

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol - Sigma-Aldrich.

-

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | C8H13F3O | CID 10943092 - PubChem.

-

Experiment: Solubility of Organic & Inorganic Compounds.

-

Solubility of Organic Compounds - Chemistry.

-

Fluorinated Alcohols - Organofluorine / Alfa Chemistry.

-

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | 107018-38-2 - Sigma-Aldrich.

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications.

-

A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing).

-

1-cyclohexyl-2,2,2-trifluoroethan-1-ol - PubChemLite.

-

1-Cyclohexyl-2,2,2-trifluoro-ethanone | C8H11F3O | CID 238415 - PubChem.

-

Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent | ACS Organic & Inorganic Au - ACS Publications.

-

Solubility of gases in fluoroorganic alcohols. Part III. Solubilities of several non-polar gases in water + - Universidad de Zaragoza.

-

2,2,2-Trifluoroethanol - Solubility of Things.

-

1-cyclohexyl-2,2,2-trifluoroethan-1-ol - Advanced ChemBlocks.

-

2,2,2-Trifluoroethanol - Wikipedia.

-

Applications of 2,2,2-Trifluoroethanol - ChemicalBook.

-

Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.

-

Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications - ResearchGate.

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI.

-

Biochronomer™ technology and the development of APF530, a sustained release formulation of granisetron - Dove Medical Press.

Sources

- 1. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | C8H13F3O | CID 10943092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.ws [chem.ws]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. 1-cyclohexyl-2,2,2-trifluoroethan-1-ol 97% | CAS: 107018-38-2 | AChemBlock [achemblock.com]

Steric Effects of the Cyclohexyl Group in Trifluoromethyl Carbinols: A Mechanistic and Synthetic Guide

Executive Summary

Trifluoromethyl carbinols (–CF₃C(OH)–) are privileged structural motifs in medicinal chemistry and agrochemical development, prized for their ability to enhance metabolic stability, modulate pKa, and increase lipophilicity[1]. However, when this moiety is flanked by a bulky aliphatic ring—specifically the cyclohexyl group—the local steric environment undergoes profound changes. The interplay between the sterically demanding –CF₃ group and the conformationally active cyclohexyl ring dictates the molecule's reactivity, stereochemical outcomes during synthesis, and its ultimate binding affinity in biological targets. This guide provides an in-depth analysis of these steric effects, offering field-proven protocols and mechanistic insights for researchers and drug development professionals.

Mechanistic Insights: The Steric Interplay

The fundamental driver of the unique chemistry in cyclohexyl trifluoromethyl carbinols is the extreme steric congestion at the carbinol carbon.

-

Steric Parameters : The trifluoromethyl group is often electronically compared to a polar group, but sterically, it behaves like a highly bulky alkyl group. The Charton steric parameter (ν) for –CF₃ is 0.91, making it roughly equivalent to an isopropyl group[2]. The cyclohexyl group is even larger, with a Charton value of 0.97[3].

-

Conformational Locking : In a cyclohexane ring system, the A-value (the conformational free energy difference between equatorial and axial positions) for a –CF₃ group is approximately 2.1 kcal/mol, while the cyclohexyl group itself has an A-value of ~2.15 kcal/mol[4]. When both groups are present or adjacent, they exert severe 1,3-diaxial interactions and gauche repulsions. This forces the molecule into a highly rigid, "locked" conformation.

-

Reactivity vs. Steric Hindrance : This massive steric bulk is a double-edged sword. While it enables high diastereoselectivity (dr) via strict Felkin-Anh transition states during nucleophilic additions, it can also completely shut down reactivity. For instance, in certain organocatalytic functionalizations, cyclohexyl-substituted electrophiles remain unreactive because the steric bulk physically prevents the nucleophile from accessing the required Bürgi-Dunitz trajectory[5].

Quantitative Data Presentation

To contextualize the steric bulk of the cyclohexyl and trifluoromethyl groups, Table 1 summarizes their key steric parameters compared to standard alkyl groups.

Table 1: Comparative Steric Parameters of Key Functional Groups

| Functional Group | Charton Value (ν) | Taft Steric Parameter (E_s) | A-Value (kcal/mol) |

| Methyl (–CH₃) | 0.52 | 0.00 | 1.70 |

| Trifluoromethyl (–CF₃) | 0.91 | -1.16 | ~2.10 |

| Isopropyl (–CH(CH₃)₂) | 0.76 | -0.47 | 2.15 |

| Cyclohexyl (–C₆H₁₁) | 0.97 | -0.79 | ~2.15 |

| tert-Butyl (–C(CH₃)₃) | 1.24 | -1.54 | >4.50 |

(Data synthesized from standard physical organic chemistry reference parameters[6],[3],[2],[4])

Visualizing the Steric Logic and Workflows

Below is the logical flowchart demonstrating how the steric bulk of the cyclohexyl and –CF₃ groups dictates the stereochemical outcome during the nucleophilic addition to a cyclohexyl trifluoromethyl ketone.

Felkin-Anh conformational logic dictated by the steric clash between CF3 and Cyclohexyl groups.

Divergent synthetic workflows for accessing cyclohexyl trifluoromethyl carbinols.

Experimental Protocols

To achieve high-yielding syntheses of these sterically congested carbinols, researchers must employ highly reactive nucleophiles or radical-based umpolung strategies to overcome the activation energy barrier imposed by the cyclohexyl ring.

Protocol 1: Nucleophilic Trifluoromethylation of Cyclohexyl Ketones

Mechanism & Causality : The Ruppert-Prakash reagent (TMSCF₃) is used to deliver a nucleophilic –CF₃ group. Because the cyclohexyl ketone is sterically hindered, a highly active initiator (like TBAF) is required to generate the hypervalent silicon species. This forces the transfer of the CF₃ carbanion equivalent rapidly before the transition state can collapse or revert. Step-by-Step Methodology :

-

Preparation : Flame-dry a Schlenk flask under argon. Add cyclohexyl phenyl ketone (1.0 mmol) and anhydrous THF (5.0 mL).

-

Reagent Addition : Cool the solution to 0 °C. Add TMSCF₃ (1.5 mmol) dropwise via syringe.

-

Initiation : Slowly add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 0.1 mmol, 1.0 M in THF). Note: The reaction is exothermic; the steric bulk of the cyclohexyl group slows the initial attack, but once initiated, the alkoxide formation is rapid.

-

Reaction : Stir at room temperature for 4–6 hours. Monitor via TLC until the ketone is consumed.

-

Deprotection & Workup : Add 1.0 M HCl (5.0 mL) to cleave the intermediate silyl ether. Stir for 1 hour. Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification : Purify via silica gel chromatography to yield the pure cyclohexyl trifluoromethyl carbinol.

Protocol 2: Electrocatalytic Radical Cross-Coupling (Ketyl Radical Pathway)

Mechanism & Causality : When synthesizing complex heteroaryl cyclohexyl trifluoromethyl carbinols, traditional nucleophilic additions often fail due to severe steric repulsion. Instead, reversing the polarity (umpolung) of the trifluoromethyl ketone via Proton-Coupled Electron Transfer (PCET) generates a nucleophilic ketyl radical. This radical can bypass standard steric barriers to attack heteroarenes[7],[8]. Step-by-Step Methodology :

-

Cell Setup : Assemble an undivided electrochemical cell equipped with a carbon cloth anode and a cobalt cathode.

-

Reaction Mixture : Dissolve cyclohexyl trifluoromethyl ketone (0.5 mmol) and the target N-heteroarene (1.0 mmol) in an electrolyte solution (e.g., LiClO₄ in MeCN/H₂O).

-

Electrolysis : Apply a constant current (typically 5–10 mA). The cathodic reduction generates the ketyl radical, while the anode handles the rearomatization of the heteroarene.

-

Steric Control : The bulky cyclohexyl group prevents unwanted spin-center shift (SCS) side reactions by sterically shielding the α-carbon, forcing the radical to selectively couple with the heteroarene[7].

-

Isolation : After passing ~2.5 F/mol, extract the mixture with dichloromethane, concentrate, and purify via column chromatography.

Pharmacological Implications in Drug Development

In medicinal chemistry, the incorporation of a cyclohexyl trifluoromethyl carbinol serves specific, high-value functions:

-

Metabolic Shielding : The extreme steric bulk surrounding the tertiary hydroxyl group prevents Phase II metabolism (glucuronidation). The cyclohexyl ring physically blocks the approach of UDP-glucuronosyltransferases.

-

Target Binding & Miscibility : The rigid conformation induced by the CF₃/Cyclohexyl clash locks the molecule into a specific 3D vector. In the design of carboxylesterase inhibitors, the orientation of the trifluoromethyl ketone/carbinol moiety is strictly dictated by steric clashes in the binding pocket, enhancing target selectivity by preventing the molecule from adopting off-target conformations[9].

References

-

Chemical Science: Cobalt-electrocatalytic C–H hydroxyalkylation of N-heteroarenes with trifluoromethyl ketones Source: Royal Society of Chemistry / NIH URL:[Link][8]

-

Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study Source: NIH / PubMed Central URL:[Link][9]

-

Polyfluorinated groups in medicinal chemistry Source: Future Medicinal Chemistry / Ovid URL:[Link][1]

-

Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene Source: Maynooth University Research Archive Library URL:[Link][5]

-

The Design and Synthesis of Novel Electron Deficient Dienes and their Application Source: Maynooth University Research Archive Library URL:[Link][3]

-

Design, synthesis and biological evaluation of antidiabetic agents Source: Maynooth University Research Archive Library URL:[Link][2]

-

Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series Source: ResearchGate URL:[Link][4]

Sources

- 1. ovid.com [ovid.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. researchgate.net [researchgate.net]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Cobalt-electrocatalytic C–H hydroxyalkylation of N-heteroarenes with trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrogen Bonding Capacity of Trifluoromethylated Alcohols: Mechanistic Insights and Applications in Advanced Chemical Synthesis

Executive Summary

Trifluoromethylated alcohols, notably 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have transitioned from niche specialty solvents to indispensable reagents in modern synthetic chemistry and drug development. Their unique physicochemical profile is defined by an extraordinary hydrogen-bond (H-bond) donating capacity coupled with a negligible H-bond accepting ability. This technical guide explores the mechanistic origins of this phenomenon, details the self-validating analytical protocols used to quantify these properties, and highlights their transformative impact on catalytic reaction coordinates.

The Fluorine Effect: Mechanistic Foundations of H-Bonding Capacity

The defining characteristic of fluorinated alcohols is the profound inductive effect exerted by the trifluoromethyl (

This extreme electron withdrawal has a dual effect on the molecule's hydrogen-bonding network:

-

Hyper-Polarization of the O-H Bond: The inductive pull depletes electron density around the hydroxyl proton, rendering it highly electrophilic. This manifests as an exceptionally high H-bond acidity (donor capacity).

-

Suppression of Oxygen Basicity: Simultaneously, the electron withdrawal depletes the electron density of the oxygen lone pairs, effectively neutralizing their ability to act as Lewis bases or H-bond acceptors.

Consequently, fluorinated alcohols exhibit very strong hydrogen-bond acidity but possess a hydrogen-bond basicity that approaches zero[1]. Unlike water or ethanol, which act as both donors and acceptors (leading to extensive bulk solvent self-association), HFIP and TFE function as "pure" H-bond donors. This allows them to form discrete, highly stabilizing micro-solvation clusters around reactive intermediates without the thermodynamic penalty of breaking a strong bulk solvent network.

Mechanistic causality of CF3 substitution on hydrogen bonding capacity.

Quantitative Solvatochromic Parameters

The unique H-bonding profile of trifluoromethylated alcohols is best quantified using the Kamlet-Taft solvatochromic parameters (

| Solvent | pKa | Kamlet-Taft | Kamlet-Taft | Dielectric Constant ( |

| Water | 15.7 | 1.17 | 0.47 | 80.1 |

| Ethanol | 15.9 | 0.83 | 0.77 | 24.5 |

| 2,2,2-Trifluoroethanol (TFE) | 12.5 | 1.51 | ~0.00 | 26.1 |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 9.3 | 1.96 | 0.00 | 16.7 |

Experimental Methodologies for Quantifying H-Bond Capacity

To ensure scientific integrity, the quantification of H-bond capacity must rely on self-validating analytical systems. Below are the two primary methodologies used to evaluate fluorinated alcohols.

Protocol 1: Solvatochromic Shift Assay (Kamlet-Taft Parameters)

Causality in Experimental Design: Electronic transitions in solvatochromic dyes are influenced by a composite of dipolarity/polarizability (

-

Dye Preparation: Prepare dilute stock solutions (

M) of Reichardt’s Dye 30, 4-nitroaniline, and N,N-diethyl-4-nitroaniline in an inert, non-polar solvent (e.g., hexane). -

Solvent Evaporation & Reconstitution: Aliquot the dye stocks into quartz cuvettes, evaporate the inert solvent under a gentle stream of

, and reconstitute the dye in the target fluorinated alcohol (HFIP or TFE). -

UV-Vis Acquisition: Record the UV-Vis absorption spectra at a controlled temperature (

). Identify the wavelength of maximum absorbance ( -

Parameter Calculation: Convert

to transition energy (

Experimental workflow for determining Kamlet-Taft parameters via solvatochromic shift.

Protocol 2: NMR Titration for Association Constants (

-

Baseline Measurement: Prepare a 10 mM solution of HFIP in a non-competing deuterated solvent (e.g.,

). Record the -

Incremental Titration: Add precisely measured aliquots of a standard H-bond acceptor (e.g., acetone) to the NMR tube.

-

Shift Tracking: Record the

NMR spectrum after each addition. The -OH proton will shift downfield ( -

Non-linear Regression: Plot

(

Applications in Catalysis and Drug Development

The extreme H-bond donating capacity of trifluoromethylated alcohols translates into powerful, field-proven applications:

-

Stabilization of Reactive Intermediates: HFIP forms strong intermolecular hydrogen bonds that can stabilize highly reactive radical anionic forms of hypervalent iodine species, effectively creating more powerful oxidants for complex coupling reactions[2].

-

Kinetic Acceleration in Proton-Coupled Electron Transfer (PCET): In iron-catalyzed

reduction, TFE and HFIP confer a significant kinetic advantage. Because their Abraham hydrogen bond acidity indicates they are stronger H-bond donors than para-substituted phenols of similar pKa, they dramatically lower the activation barrier for PCET reactions[4]. -

Mild Lewis Acid Catalysis: HFIP behaves as a mild Lewis acid and a highly effective, recoverable solvent that accelerates Diels-Alder reactions—particularly for acid-sensitive reagents—by strongly solvating the transition state and facilitating proton transfer[3].

-

Modulation of Excited-State Dynamics: The strong H-bond coupling provided by HFIP can alter the photophysics of target molecules. For example, the excited-state lifetime of certain dyes can be shortened by more than one order of magnitude in HFIP compared to isopropanol, a direct result of the dense, highly acidic H-bond network[5].

References

1.[4] The Effect of Exogenous Acid Identity on Iron Tetraphenylporphyrin-Catalyzed CO2 Reduction | Inorganic Chemistry - ACS Publications, acs.org, 2.[1] Characterizing the Selectivity of Stationary Phases and Organic Modifiers in Reversed-Phase High-Performance Liquid Chromatographic Systems by - SciSpace, scispace.com, 3.[2] Stereoretention in styrene heterodimerisation promoted by one-electron oxidants - PMC, nih.gov, 4.[5] Direct local solvent probing by transient infrared spectroscopy reveals the mechanism of hydrogen-bond induced nonradiative deactivation - RSC Publishing, rsc.org, 5.[3] On the role of hexafluoroisopropanol in Diels–Alder reactions of acid-sensitive reagents, cdnsciencepub.com, 6. Highly Fluorinated Urethanes and Polyurethanes from polyfluorinated alcohols - DDD UAB, uab.cat,

Sources

- 1. scispace.com [scispace.com]

- 2. Stereoretention in styrene heterodimerisation promoted by one-electron oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct local solvent probing by transient infrared spectroscopy reveals the mechanism of hydrogen-bond induced nonradiative deactivation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00437K [pubs.rsc.org]

Comprehensive Synthetic Guide: 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol

Topic: Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Importance

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol (CAS: 107018-38-2) is a high-value fluorinated building block in medicinal chemistry. The incorporation of the trifluoromethyl (–CF₃) group adjacent to a hydroxyl moiety and a lipophilic cycle (cyclohexane) serves three critical functions in drug design:

-

Metabolic Stability: The electron-withdrawing –CF₃ group prevents oxidation at the adjacent carbon (α-position), blocking common metabolic clearance pathways (e.g., CYP450 oxidation).

-

Bioisosterism: The moiety mimics the transition state of hydrolytic enzymes or acts as a non-hydrolyzable phosphate mimic.

-

Acidity Modulation: The –CF₃ group significantly lowers the pKa of the alcohol (pKa ~12 vs. ~16 for non-fluorinated analogues), enhancing hydrogen bond donor capability in protein active sites.

This guide details two primary synthetic routes: Nucleophilic Trifluoromethylation (ideal for discovery scale) and Asymmetric Ketone Reduction (ideal for stereoselective requirements).

Retrosynthetic Analysis

To access the target alcohol efficiently, we analyze two primary disconnections. The choice of route depends heavily on the availability of starting materials and the requirement for enantiopurity.

Figure 1: Retrosynthetic map highlighting the two dominant access pathways.

Route A: Nucleophilic Trifluoromethylation (The Discovery Route)

This route is preferred for rapid analog generation (mg to gram scale) due to the commercial availability of cyclohexanecarbaldehyde and the reliability of the Ruppert-Prakash reagent.

Mechanistic Insight

The reaction utilizes Trimethyl(trifluoromethyl)silane (TMSCF₃) . Unlike Grignard reagents, TMSCF₃ requires a nucleophilic initiator (fluoride or alkoxide) to generate the pentacoordinate silicon species, which transfers the –CF₃ group to the carbonyl.

Experimental Protocol

Reaction Scale: 10.0 mmol Yield Expectation: 85–92%

Materials:

-

Cyclohexanecarbaldehyde (1.12 g, 10 mmol)

-

TMSCF₃ (1.70 g, 12 mmol, 1.2 equiv)

-

CsF (Cesium Fluoride) or TBAF (Tetrabutylammonium fluoride) (Catalytic amount, 1 mol%)

-

Solvent: Anhydrous THF (20 mL) or DME

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask under Argon atmosphere. Add anhydrous THF and cyclohexanecarbaldehyde.

-

Addition: Cool the solution to 0°C. Add TMSCF₃ via syringe.

-

Initiation: Add the catalyst (CsF or TBAF) slowly. Caution: The reaction can be exothermic.

-

Propagation: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or ¹⁹F NMR (disappearance of TMSCF₃ peak at -67 ppm).

-

Hydrolysis: The initial product is a silyl ether.[1] Add 10 mL of 1M HCl or TBAF solution and stir for 1 hour to cleave the silyl group.

-

Workup: Dilute with Et₂O, wash with NaHCO₃ (sat.) and brine. Dry over MgSO₄.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Critical Control Point: Strictly anhydrous conditions are required before hydrolysis. Moisture will protonate the active CF₃ species, producing fluoroform (CF₃H) gas.

Route B: Asymmetric Synthesis via Ketone Reduction (The Process Route)

For drug development, the enantiomers of 1-cyclohexyl-2,2,2-trifluoroethan-1-ol often exhibit distinct pharmacological profiles. Direct asymmetric reduction of the corresponding ketone is the gold standard.

Synthesis of the Ketone Precursor

First, convert cyclohexanecarboxylic acid derivatives to cyclohexyl trifluoromethyl ketone .

-

Method: React cyclohexyl magnesium bromide (Grignard) with ethyl trifluoroacetate or trifluoroacetic anhydride (TFAA).

-

Note: Isolate the hydrate form if stable, then dehydrate with H₂SO₄ if necessary, though the ketone is often used directly.

Asymmetric Transfer Hydrogenation (ATH) Protocol

Catalyst: RuCl (Noyori-Ikariya Catalyst) Hydrogen Source: Sodium Formate / Formic Acid (aqueous) or Isopropanol.

Experimental Protocol:

-

Mixing: In a pressure vial, dissolve cyclohexyl trifluoromethyl ketone (1.0 equiv) in degassed DMF or DCM.

-

Catalyst Loading: Add Ru-catalyst (0.5 – 1.0 mol%).

-

Reductant: Add a 5:2 mixture of Formic Acid/Triethylamine (azeotrope).

-

Reaction: Stir at 30–40°C for 12–24 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Result: Typically yields >90% conversion with 90–98% ee.

Figure 2: Mechanism of Asymmetric Transfer Hydrogenation via Ru-catalysis.

Characterization & Data Analysis

Verification of the trifluoromethyl group is best achieved via ¹⁹F NMR.

| Parameter | Specification | Notes |

| Physical State | Colorless Liquid / Low-melting solid | Hygroscopic |

| ¹H NMR (CDCl₃) | δ 3.9–4.1 (m, 1H, CH-OH) | Quartet splitting due to coupling with 3F |

| ¹⁹F NMR | δ -76 to -78 ppm (d, J~7 Hz) | Distinctive doublet or broad singlet |

| MS (EI/ESI) | m/z 182 [M]+ | Often shows [M-CF3]+ or [M-H2O]+ fragments |

| Boiling Point | ~70–75°C at 15 mmHg | Estimate based on analogues |

Safety & Handling (E-E-A-T)

-

TMSCF₃: Volatile and flammable. Reacts violently with water to release CF₃H. Handle in a fume hood.

-

Fluoride Sources (TBAF/CsF): Corrosive and toxic. Avoid skin contact.

-

Reaction Exotherms: The addition of fluoride initiator to TMSCF₃ is autocatalytic and exothermic. Add slowly.

References

-

Nucleophilic Trifluoromethyl

- Source: Prakash, G. K. S., & Yudin, A. K. (1997). Chemical Reviews.

- Context: Foundational review on using TMSCF3 (Ruppert-Prakash reagent)

-

Asymmetric Synthesis of Trifluoromethyl

- Source: Singh, R. P., & Shreeve, J. M. (2002). Tetrahedron.

- Context: Comprehensive overview of enantioselective methods including enzymatic and c

-

Reduction of Cyclohexyl Trifluoromethyl Ketone.

- Source: ResearchGate (Snippet 1.

-

Context: Specific data point citing reduction of cyclohexyl trifluoromethyl ketone to the alcohol in 87% ee.[3]

-

1-Cyclohexyl-2,2,2-trifluoroethan-1-ol Substance D

-

Catalytic Hydrogenation of Trifluoroethanol Deriv

- Source: US P

-

Context: Industrial processes for hydrogenation of trifluoroethanol precursors using Nickel catalysts.[6]

Sources

- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | C8H13F3O | CID 10943092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

Methodological & Application

synthesis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol from trifluoroacetaldehyde

Application Note: Precision Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol

Executive Summary & Strategic Analysis

The introduction of a trifluoromethyl (

The Challenge:

The primary starting material, Trifluoroacetaldehyde (fluoral) , exists as a gas (

-

Direct Addition Pitfall: Direct addition of Grignard reagents to TFAE is often sluggish or low-yielding. The hemiacetal oxygen is basic, leading to deprotonation rather than nucleophilic attack, and the ethoxy group is a poor leaving group in the absence of Lewis acid activation.

-

The Solution: This protocol utilizes an In-Situ Dehydration and Trapping strategy. We generate anhydrous trifluoroacetaldehyde gas ex situ via acid-mediated dehydration of TFAE and immediately trap it with cyclohexylmagnesium chloride. This method ensures high conversion, minimizes side reactions, and bypasses the thermodynamic stability of the hemiacetal.

Reaction Mechanism & Pathway

The synthesis proceeds through the thermal cracking of the hemiacetal to release the reactive aldehyde, followed by a standard Grignard addition.

Figure 1: Mechanistic pathway for the generation and trapping of trifluoroacetaldehyde.

Experimental Protocol

Reagents & Materials

| Reagent | Purity/Conc. | Role | CAS No. |

| Trifluoroacetaldehyde ethyl hemiacetal (TFAE) | 90%+ | Precursor | |

| Cyclohexylmagnesium chloride | 2.0 M in THF/Ether | Nucleophile | |

| Sulfuric Acid | Conc. (98%) | Dehydrating Agent | 7664-93-9 |

| Tetrahydrofuran (THF) | Anhydrous | Solvent | 109-99-9 |

Apparatus Setup

The setup requires a Gas Generation Train connected to a Reaction Flask .

-

Flask A (Generator): 100 mL Round Bottom Flask (RBF) equipped with a pressure-equalizing addition funnel and a gas outlet adapter.

-

Drying Tube: Inline tube packed with

or -

Flask B (Receiver/Reactor): 250 mL 3-neck RBF equipped with a magnetic stir bar, temperature probe, and gas inlet tube (submerged).

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Flask B)

-

Flame-dry Flask B and flush with

or Argon. -

Charge Flask B with Cyclohexylmagnesium chloride (25 mL, 50 mmol, 1.25 equiv).

-

Dilute with 50 mL of anhydrous THF to ensure efficient stirring and heat dissipation.

-

Cool the solution to -78°C (Dry ice/acetone bath). Note: Low temperature prevents polymerization of the aldehyde upon contact.

Step 2: Generation of Trifluoroacetaldehyde (Flask A)

-

Charge Flask A with Conc.

(20 mL). -

Place TFAE (5.76 g, 40 mmol, 1.0 equiv) in the addition funnel.

-

Connect the gas outlet of Flask A through the drying tube to the inlet of Flask B. Ensure the tip of the inlet in Flask B is submerged in the Grignard solution.

-

Begin slow, dropwise addition of TFAE onto the sulfuric acid.

-

Observation: Immediate effervescence as

gas is evolved.

-

-

Heat Flask A gently (oil bath at 80-100°C) to drive the gas evolution and distillation.

Step 3: The Reaction

-

Allow the generated gas to bubble through the cold Grignard solution for 30–45 minutes.

-

Once addition is complete, remove the cooling bath from Flask B and allow it to warm to Room Temperature (RT) over 1 hour.

-

Stir at RT for an additional 2 hours to ensure complete conversion.

Step 4: Quench and Workup

-

Cool Flask B to 0°C.

-

Slowly quench with saturated

solution (30 mL). Caution: Exothermic. -

Dilute with Diethyl Ether (50 mL) and separate the layers.

-

Extract the aqueous layer with Diethyl Ether (2 x 30 mL).

-

Combine organic layers, wash with Brine, and dry over anhydrous

. -

Filter and concentrate under reduced pressure (Rotary Evaporator). Note: The product is volatile; do not use high vacuum or excessive heat.

Step 5: Purification

-

Purify the crude oil via Vacuum Distillation or Flash Column Chromatography .

-

Eluent: Hexanes:Ethyl Acetate (90:10).

-

Product: Colorless oil.

-

Process Flow Diagram

Figure 2: Operational workflow for the gas-transfer synthesis method.

Quality Control & Troubleshooting

| Parameter | Specification/Observation | Troubleshooting |

| Appearance | Clear, colorless liquid.[1][2][3][4] | Yellowing indicates oxidation or impurities. |

| Singlet around -75 to -78 ppm. | Multiple peaks indicate incomplete conversion or hemiacetal contamination. | |

| Yield | Expected: 65% - 80%. | Low yield? Ensure the gas transfer lines are short and the Grignard is fresh. |

| Impurity Profile | Trace ethanol (from TFAE) or cyclohexanol. | Remove ethanol via efficient washing; cyclohexanol requires chromatography. |

Safety Critical:

-

Trifluoroacetaldehyde: Toxic and severe irritant. All operations must be performed in a functioning fume hood.

-

Exotherm: The dehydration of TFAE with sulfuric acid is exothermic; add slowly.

References

-

PubChem. Trifluoroacetaldehyde ethyl hemiacetal (Compound Summary). National Library of Medicine. Link

-

PubChem. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol Product Sheet.Link

- Fuchs, P. L.Handbook of Reagents for Organic Synthesis, Reagents for Silicon-Mediated Organic Synthesis.

- Mosher, H. S.The Chemistry of the Trifluoromethyl Group.

Sources

- 1. Trifluoroacetaldehyde ethyl hemiacetal, 90% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]

- 3. CAS 433-27-2: Trifluoroacetaldehyde ethyl hemiacetal [cymitquimica.com]

- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

Application Note: High-Yield Synthesis of Trifluoromethyl Ketones via Grignard Addition to Trifluoroacetic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of fluorinated pharmacophores, enzyme inhibitors (e.g., Phospholipase A2 inhibitors), and advanced synthetic intermediates.

Introduction and Mechanistic Causality

The incorporation of the trifluoromethyl (–CF₃) group into organic molecules is a cornerstone strategy in medicinal chemistry, profoundly enhancing metabolic stability, lipophilicity, and target binding affinity. Trifluoromethyl ketones (TFMKs) are particularly valuable as transition-state analog inhibitors for hydrolytic enzymes (such as phospholipase A2) and as versatile building blocks for further synthetic elaboration[1].